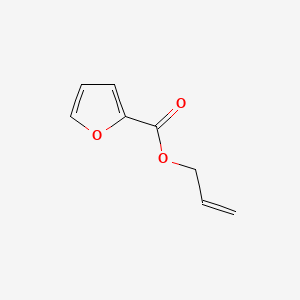

Allyl 2-furoate

Description

Propriétés

IUPAC Name |

prop-2-enyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-2-5-11-8(9)7-4-3-6-10-7/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRQTHAMRUOPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063353 | |

| Record name | Allyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw liquid which darkens when exposed to air and daylight: has a caramelic, fruity odour | |

| Record name | Allyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 209.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propenyl 2-furancarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.181 (23°) | |

| Record name | Allyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4208-49-5 | |

| Record name | 2-Propen-1-yl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl 2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7Y34707N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2-furancarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Allyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 2-furoate is a furan derivative and an ester with applications in the flavor and fragrance industry. A thorough understanding of its chemical and physical properties is essential for its synthesis, purification, analysis, and potential application in various research and development fields. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological context. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound, with the IUPAC name prop-2-enyl furan-2-carboxylate, is a colorless to pale yellow liquid.[1] It is characterized by a distinct caramellic, fruity, and jam-like odor.[1][2] The key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| CAS Number | 4208-49-5 | [3] |

| EINECS Number | 224-128-3 | [3] |

| Synonyms | Allyl furoate, Allyl pyromucate, 2-Furoic acid allyl ester, 2-Propenyl 2-furancarboxylate | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale straw liquid | [1] |

| Boiling Point | 206-209 °C at 760 mmHg | [3] |

| Melting Point | 209 °C | [4] |

| Density | 1.181 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.495 | [5] |

| Flash Point | 205 °F (96.1 °C) | |

| Vapor Pressure | 0.225 mmHg at 25 °C (estimated) | [2] |

| Solubility | Soluble in alcohol. Very slightly soluble in water. | [1] |

| LogP (o/w) | 1.869 (estimated) |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis: Fischer Esterification of 2-Furoic Acid with Allyl Alcohol

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

-

2-Furoic acid

-

Allyl alcohol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-furoic acid and an excess of allyl alcohol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC or after a set time, e.g., 4-6 hours), allow the mixture to cool to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-furoic acid. Be cautious of CO₂ evolution.

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification: Fractional Distillation

The crude product from the synthesis can be purified by fractional distillation under reduced pressure.

Materials:

-

Crude this compound

-

Distillation apparatus (including a fractionating column)

-

Vacuum source

-

Heating mantle

-

Collection flasks

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus.

-

Distillation: Heat the crude this compound in the distillation flask under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the corresponding pressure. The literature boiling point is 206-209 °C at atmospheric pressure[3]; the boiling point will be lower under vacuum.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (General Parameters):

-

Spectrometer: 300-500 MHz NMR spectrometer

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-5 seconds

2.3.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid this compound onto the crystal of an ATR-FTIR spectrometer.

Data Acquisition (General Parameters):

-

Spectrometer: FTIR spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

2.3.3. Mass Spectrometry (MS)

Sample Introduction:

-

The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-400

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities or signaling pathway interactions of this compound. It is primarily recognized and used as a flavoring agent in the food industry.[3] One source mentions that within a cell, 2-propenyl 2-furancarboxylate is primarily located in the cytoplasm.[1] Further research is required to elucidate any potential pharmacological or toxicological effects and its mechanism of action at a molecular level.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]

Allyl 2-furoate structural formula and IUPAC name

An In-depth Technical Guide to Allyl 2-furoate

For Researchers, Scientists, and Drug Development Professionals

Core Identity: Structural Formula and IUPAC Name

This compound is an organic compound classified as a carboxylic ester. It is structurally composed of an allyl group bonded to a 2-furoate moiety.

-

IUPAC Name: prop-2-enyl furan-2-carboxylate

-

Structural Formula: C₈H₈O₃

-

SMILES: C=CCOC(=O)C1=CC=CO1

-

InChI Key: SJRQTHAMRUOPBJ-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for this compound. This information is crucial for its handling, formulation, and assessment in experimental settings.

| Property | Value |

| Molecular Weight | 152.15 g/mol |

| Appearance | Colorless to pale straw-colored liquid |

| Odor | Caramellic, fruity |

| Boiling Point | 206-209 °C |

| Density | 1.181 g/mL at 25 °C |

| Refractive Index | 1.495 (at 20 °C) |

| Flash Point | 205 °F (96.1 °C) |

| Solubility | Very slightly soluble in water; soluble in alcohol |

| LogP (XLogP3-AA) | 1.6 |

Experimental Protocols: Synthesis of this compound

A generalized experimental protocol for the synthesis of this compound is presented below, based on the Fischer-Speier esterification method. This acid-catalyzed esterification is a common and effective method for producing esters from carboxylic acids and alcohols.[1][2][3][4][5]

Reaction: 2-Furoic Acid + Allyl Alcohol → this compound + Water

Materials:

-

2-Furoic acid (1.0 eq)

-

Allyl alcohol (≥ 3.0 eq, serves as reactant and solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-furoic acid and an excess of allyl alcohol.

-

Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with the chosen organic solvent for extraction.

-

Carefully neutralize the excess acid by washing the organic layer with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess allyl alcohol under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

Logical and Metabolic Pathways

While specific signaling pathways involving this compound in the context of drug development are not well-documented, a logical pathway for its synthesis and a putative metabolic pathway can be visualized. The metabolic pathway is inferred from studies on related allyl esters, which undergo in vivo hydrolysis followed by oxidation.[6]

Diagram: Synthesis of this compound

Caption: Fischer esterification of 2-furoic acid and allyl alcohol.

Diagram: Putative Metabolic Pathway of this compound

Caption: Inferred metabolic pathway of this compound in vivo.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

Allyl 2-Furoate (CAS: 4208-49-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Allyl 2-furoate (CAS number 4208-49-5), a furan derivative with applications in the flavor industry and emerging potential in other fields. This document consolidates key chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and an analysis of its biological activity, with a focus on its insecticidal properties.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is known to darken upon exposure to air and sunlight.[1][2] It is characterized by a distinctive caramellic, fruity, and jam-like aroma.[1][3] This compound is very slightly soluble in water but is miscible with alcohols and essential oils.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4208-49-5 | [4] |

| Molecular Formula | C₈H₈O₃ | [4] |

| Molecular Weight | 152.15 g/mol | [4][] |

| IUPAC Name | prop-2-enyl furan-2-carboxylate | [3] |

| Synonyms | Allyl furoate, 2-Furoic acid allyl ester, Allyl 2-furancarboxylate | [4] |

| Boiling Point | 206-209 °C | [3][4] |

| Density | 1.181 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.495 | [3] |

| Flash Point | 96.11 °C (205 °F) | [6] |

| Vapor Pressure | 0.225 mmHg at 25 °C (estimated) | [6] |

| Solubility | Very slightly soluble in water; soluble in alcohol and essential oils. | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Caramellic, fruity, jam-like | [1][3] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Interpretation | Reference(s) |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.59 (dd, 1H, furan H5), 7.20 (dd, 1H, furan H3), 6.52 (dd, 1H, furan H4), 6.05-5.95 (m, 1H, allyl CH), 5.40 (dq, 1H, allyl CH₂ trans), 5.28 (dq, 1H, allyl CH₂ cis), 4.80 (dt, 2H, OCH₂). | [1] (Predicted) |

| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ 158.5 (C=O), 147.0 (furan C2), 144.5 (furan C5), 132.0 (allyl CH), 118.5 (allyl CH₂), 118.0 (furan C3), 112.0 (furan C4), 65.5 (OCH₂). | [7] (Predicted) |

| Mass Spec (EI) | m/z (%): 95 (100), 39 (35), 41 (20), 152 (M+, 15), 68 (12), 96 (10). The base peak at m/z 95 corresponds to the furoyl cation. | [3] |

| IR (Neat) | Key absorptions (cm⁻¹): ~3100 (aromatic C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=C alkene stretch), ~1580 (furan ring stretch), ~1180 (C-O stretch). | [3][8][9] |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2-furoic acid and allyl alcohol using a solid acid catalyst, which offers advantages in terms of ease of separation and reusability.[10][11]

Materials:

-

2-Furoic acid

-

Allyl alcohol

-

Tungstophosphoric acid/zirconia composite catalyst

-

Acetone

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

Glass reaction tube (20 mL) with a magnetic stir bar

-

Heating block with magnetic stirring capabilities

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

The tungstophosphoric acid/zirconia catalyst is dried overnight prior to use.

-

In a 20 mL glass reaction tube, combine 1 mmol of 2-furoic acid, 2 mmol of allyl alcohol, and 50 mg of the dried catalyst.

-

Place the tube in a heating block on a magnetic stirrer and heat the mixture at 125 °C with continuous stirring for 10-24 hours.[10][11] The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the reaction mixture with 3 mL of acetone and filter to separate the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Insecticidal Activity Bioassay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound on insect cell lines, as described in studies on allyl esters.[2][12]

Materials:

-

Insect cell line (e.g., Sf9, from Spodoptera frugiperda)

-

Complete insect cell culture medium (e.g., Grace's Insect Medium with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the insect cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound solution. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

-

Incubate the plate for 24-48 hours at 27 °C.

-

After incubation, remove the medium and wash the cells with PBS.

-

Add 50 µL of MTT solution to each well and incubate for 4 hours at 27 °C.

-

Remove the MTT solution and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the EC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Biological Activity and Mechanism of Action

This compound has demonstrated notable insecticidal properties. Studies on a range of allyl esters have shown their toxicity against various insect cell lines.[2]

Table 3: Cytotoxicity of Allyl Esters in Insect Cell Lines

| Cell Line | Origin | This compound EC₅₀ (mM) | Reference |

| S2 | Drosophila melanogaster (embryo) | ~10 | [2] |

| Se4 | Spodoptera exigua (embryo) | ~5 | [2] |

| CPB | Leptinotarsa decemlineata (fat body) | ~15 | [2] |

| Bm5 | Bombyx mori (ovary) | ~20 | [2] |

| CF203 | Choristoneura fumiferana (midgut) | ~2 | [2] |

The data indicates that the midgut cells of Choristoneura fumiferana are particularly sensitive to this compound, suggesting that the insect midgut may be a primary target tissue.[2] The mechanism of action for the cytotoxicity of allyl esters is believed to involve the disruption of the insect cell membrane.[13][14] This disruption leads to a loss of cell viability.

Caption: Proposed mechanism of cytotoxic action of this compound.

Safety and Toxicology

While specific toxicological studies on this compound are limited, the toxicity of related allyl esters is often attributed to their in vivo hydrolysis to allyl alcohol, which is then metabolized to the highly reactive and toxic compound, acrolein.[15] This metabolic pathway suggests that this compound may exhibit similar toxicological properties.

Conclusion

This compound is a compound with established use in the flavor and fragrance industry and demonstrates significant potential as an insecticidal agent. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and biological evaluation. Further research into its specific mechanism of action and in vivo efficacy is warranted to fully explore its potential in pest management and other applications. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. rsc.org [rsc.org]

- 2. Toxicity of allyl esters in insect cell lines and in Spodoptera littoralis larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allyl furoate | C8H8O3 | CID 61337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 6. This compound, 4208-49-5 [thegoodscentscompany.com]

- 7. Allyl acetate(591-87-7) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tesisenred.net [tesisenred.net]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide on the Natural Occurrence of Allyl 2-Furoate in Foods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Allyl 2-furoate, a significant flavor compound, in various food products. This document summarizes the current scientific knowledge, details plausible formation pathways, and presents detailed experimental protocols for its identification and quantification.

Introduction

This compound (CAS No. 4208-49-5) is a carboxylic ester known for its characteristic caramellic-fruity, jam-like aroma.[1] While it is commercially synthesized and used as a flavoring agent in a variety of food products, its natural occurrence, resulting from chemical transformations during food processing, is a subject of significant interest in food chemistry and flavor science. This guide focuses on its documented presence in thermally processed and fermented foods, specifically roasted beef and shoyu (fermented soy hydrolysate).[1][2][3][4]

The term "natural occurrence" in the context of this compound refers to its formation in situ during processes like cooking or fermentation, rather than being an inherent component of the raw food materials. This distinction is crucial for understanding its presence and concentration in the final consumable product.

Natural Occurrence in Foods

The presence of this compound has been reported in specific food items that undergo significant thermal or enzymatic processing. The data available is primarily qualitative, identifying its presence without specifying concentrations.

Table 1: Documented Natural Occurrence of this compound in Foods

| Food Product | Processing Method | Reference |

| Grilled and Roasted Beef | Thermal Processing (Grilling, Roasting) | [1][2][4] |

| Shoyu (Fermented Soya Hydrolysate) | Fermentation and Aging | [1][2] |

It is important to note that some sources state that this compound is "not found in nature".[5] This likely refers to its absence in raw, unprocessed agricultural products and highlights its role as a process-derived flavor compound.

Plausible Formation Pathway

The formation of this compound in foods is hypothesized to occur via the esterification of 2-furoic acid with allyl alcohol. Both precursors can be generated from other components present in the food matrix during processing.

Caption: Plausible formation pathway of this compound in foods.

3.1. Formation of 2-Furoic Acid

2-Furoic acid is a known product of the Maillard reaction and caramelization, which are common during the roasting of beef. These complex reactions involve reducing sugars and amino acids. A key intermediate in this process is furfural, which can be oxidized to form 2-furoic acid.

3.2. Formation of Allyl Alcohol

The presence of allyl alcohol is a critical prerequisite for the esterification step. One potential source of allyl alcohol in food preparations is the enzymatic or thermal degradation of sulfur-containing compounds found in garlic (Allium sativum), a common ingredient in marinades for beef and sometimes used in the production of soy sauce.

3.3. Esterification

The final step is the esterification of 2-furoic acid with allyl alcohol. This reaction is likely to occur under the thermal conditions of roasting or during the aging process of shoyu, potentially catalyzed by the acidic environment of the food matrix.

Experimental Protocols for Identification and Quantification

4.1. Analysis in Roasted Beef

The analysis of this compound in a complex, high-fat matrix like roasted beef requires efficient extraction and cleanup followed by sensitive chromatographic separation and detection.

Caption: Experimental workflow for this compound analysis in roasted beef.

4.1.1. Sample Preparation and Extraction

-

Homogenization: A representative sample of roasted beef (e.g., 10 g) is finely minced and homogenized.

-

Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample) is added to the homogenized sample to correct for extraction losses and instrumental variations.

-

Extraction: The sample is extracted with a suitable solvent system, such as dichloromethane:methanol (2:1, v/v), using a high-speed homogenizer or sonicator. This process should be repeated three times to ensure exhaustive extraction.

-

Centrifugation and Collection: The mixture is centrifuged, and the organic supernatant is collected. The extracts are then combined.

4.1.2. Cleanup

-

Solid-Phase Extraction (SPE): The combined extract is passed through an SPE cartridge (e.g., Florisil or C18) to remove non-volatile matrix components like fats and proteins. The cartridge is pre-conditioned according to the manufacturer's instructions.

-

Elution: The target analyte is eluted with a suitable solvent or solvent mixture.

-

Concentration: The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4.1.3. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Oven Program: A temperature gradient program is used for optimal separation. For example, start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min).

-

Injector: Splitless injection at 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

-

Mass Range: m/z 40-300.

-

Quantification Ions: Based on the mass spectrum of an authentic standard of this compound.

-

4.2. Analysis in Shoyu (Soy Sauce)

For a liquid matrix like shoyu, a headspace solid-phase microextraction (HS-SPME) method is highly effective for the extraction of volatile and semi-volatile compounds.

Caption: Experimental workflow for this compound analysis in shoyu.

4.2.1. Sample Preparation and HS-SPME

-

Sample Preparation: A known amount of shoyu (e.g., 5 mL) is placed in a headspace vial.

-

Internal Standard: An appropriate internal standard is added.

-

Matrix Modification: Sodium chloride (e.g., 1 g) is added to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

-

HS-SPME: The vial is sealed and incubated at a controlled temperature (e.g., 60°C) with agitation. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 min) to adsorb the volatile compounds.

4.2.2. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Desorption: The SPME fiber is thermally desorbed in the GC injector at a high temperature (e.g., 250°C) for a few minutes.

-

Column and Oven Program: Similar to the protocol for roasted beef.

-

-

Mass Spectrometer (MS):

-

Ionization and Acquisition: Similar to the protocol for roasted beef.

-

Data Presentation and Interpretation

Quantitative data, once obtained, should be presented in a clear and structured format to allow for easy comparison across different samples and processing conditions.

Table 2: Hypothetical Quantitative Data for this compound in Foods

| Food Product | Processing Condition | This compound Concentration (µg/kg or µg/L) |

| Roasted Beef | Medium-rare | To be determined |

| Roasted Beef | Well-done | To be determined |

| Shoyu | 6-month fermentation | To be determined |

| Shoyu | 12-month fermentation | To be determined |

Note: The concentration values are placeholders and need to be determined experimentally.

Conclusion

This compound is a flavor compound that can be naturally formed in foods such as roasted beef and shoyu through chemical reactions occurring during processing. Its presence is attributed to the esterification of 2-furoic acid and allyl alcohol, which are themselves products of precursor degradation. While quantitative data on its natural levels in these foods is currently lacking in scientific literature, the detailed experimental protocols provided in this guide offer a robust framework for its identification and quantification. Further research in this area will contribute to a better understanding of flavor chemistry and the impact of processing on the final sensory profile of food products.

References

- 1. Frontiers | Chemical Characteristics of Three Kinds of Japanese Soy Sauce Based on Electronic Senses and GC-MS Analyses [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification of Unknown Aroma-active Compounds of Soy Sauce by Gas Chromatography-Orbitrap-Mass Spectrometry [spkx.net.cn]

- 5. Chemical Characteristics of Three Kinds of Japanese Soy Sauce Based on Electronic Senses and GC-MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Allyl 2-Furoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2-furoate is an organic compound classified as an ester of 2-furoic acid and allyl alcohol. It is of interest to researchers in various fields, including flavor and fragrance chemistry, as well as in the development of novel pharmaceutical intermediates. This technical guide provides a detailed overview of the key molecular properties of this compound, a comprehensive experimental protocol for its synthesis via Fischer esterification, and a logical workflow diagram to illustrate the synthetic process.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. This data is essential for its identification, handling, and application in a research setting.

| Property | Value |

| Molecular Formula | C₈H₈O₃[] |

| Molecular Weight | 152.15 g/mol [] |

| CAS Number | 4208-49-5[2] |

| Appearance | Colorless to yellowish clear liquid[3] |

| Density | 1.181 g/mL at 25 °C[3] |

| Boiling Point | 206-209 °C[3] |

| Refractive Index | n20/D 1.495[3] |

| Synonyms | 2-Furoic acid allyl ester, Allyl 2-furancarboxylate, prop-2-en-1-yl furan-2-carboxylate[][2] |

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be effectively achieved through the Fischer esterification of 2-furoic acid with allyl alcohol. This acid-catalyzed reaction produces the desired ester and water as a byproduct. The following protocol is adapted from general procedures for the synthesis of alkyl 2-furoates.

Experimental Protocol

Materials:

-

2-Furoic acid (1 mmol)

-

Allyl alcohol (2 mmol)

-

Heterogeneous acid catalyst (e.g., tungstophosphoric acid/zirconia composites, 50 mg)

-

Acetone

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

20 mL glass reaction tube

-

Magnetic stirrer with heating plate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 20 mL glass reaction tube, combine 1 mmol of 2-furoic acid, 2 mmol of allyl alcohol, and 50 mg of the dried heterogeneous acid catalyst.

-

Reaction: Place the reaction tube in a heating block on a magnetic stirrer. Attach a condenser and heat the mixture to 125 °C with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the reaction mixture with 3 mL of acetone and filter to separate the catalyst.

-

Transfer the filtrate to a separatory funnel. Add 10 mL of deionized water and 10 mL of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and wash it sequentially with 10 mL of a saturated aqueous NaHCO₃ solution and 10 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent from the dried organic layer using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

-

-

Characterization: The purified this compound can be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Experimental Workflow and Signaling Pathways

To visually represent the synthesis of this compound, the following diagrams have been generated using the DOT language.

Caption: Fischer Esterification of 2-Furoic Acid with Allyl Alcohol.

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

References

Spectroscopic Profile of Allyl 2-Furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyl 2-furoate, a key intermediate in various synthetic pathways. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, is intended to support research and development activities by providing detailed structural and functional group information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atom environments within the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.63 | dd | 1.8, 0.8 | H-5 (Furan) |

| 7.21 | dd | 3.6, 0.8 | H-3 (Furan) |

| 6.52 | dd | 3.6, 1.8 | H-4 (Furan) |

| 6.01 | m | - | -CH=CH₂ |

| 5.39 | dq | 17.2, 1.5 | =CH₂ (trans) |

| 5.27 | dq | 10.4, 1.3 | =CH₂ (cis) |

| 4.79 | dt | 5.8, 1.4 | -OCH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.3 | C=O (Ester) |

| 147.2 | C-5 (Furan) |

| 144.5 | C-2 (Furan) |

| 131.8 | -CH=CH₂ |

| 118.9 | =CH₂ |

| 118.6 | C-3 (Furan) |

| 112.0 | C-4 (Furan) |

| 65.7 | -OCH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3145 - 3120 | Weak | =C-H stretch (Furan) |

| 3085 | Weak | =C-H stretch (Allyl) |

| 1725 | Strong | C=O stretch (Ester) |

| 1640 | Medium | C=C stretch (Allyl) |

| 1580, 1470 | Medium | C=C stretch (Furan ring) |

| 1290, 1180 | Strong | C-O stretch (Ester) |

| 1020 | Medium | =C-O-C stretch (Furan) |

| 990, 930 | Strong | =C-H bend (out-of-plane, Allyl) |

| 760 | Strong | C-H bend (out-of-plane, Furan) |

Technique: Neat, thin film

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Varian A-60 or equivalent) is used.[1]

-

¹H NMR: The spectrum is acquired at a frequency of 400 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

-

¹³C NMR: The spectrum is acquired at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol

Sample Preparation:

-

For a neat liquid sample like this compound, a thin film is prepared.

-

A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to create a uniform thin film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Collection: A background spectrum of the clean salt plates is first recorded. The prepared sample is then placed in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of Allyl 2-Furoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Allyl 2-furoate, a key fragrance and flavoring intermediate. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates available qualitative information and presents a standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing this compound.

Introduction

This compound (CAS No. 4208-49-5) is a carboxylic ester characterized by a furan ring and an allyl group.[1] Its distinct caramellic and fruity aroma makes it a valuable component in the flavor and fragrance industry.[1] Understanding the solubility of this compound in organic solvents is critical for a wide range of applications, including formulation development, purification processes, and quality control. This guide summarizes the known solubility characteristics of this compound and provides a detailed methodology for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][3] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Boiling Point | 206-209 °C at 760 mmHg | [1][2][3] |

| Density | 1.181 g/mL at 25 °C | [2] |

| Refractive Index | 1.49300 to 1.49700 at 20.00°C | [1] |

| logP (o/w) | 1.80 (estimated) | [1][4] |

| Flash Point | 205 °F (TCC) | [1][4] |

Solubility Data for this compound

Currently, there is a notable absence of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in publicly available scientific literature. The available information is primarily qualitative, with a single estimated quantitative value for water solubility.

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type | Reference(s) |

| Water | 25 | 2172 mg/L | Estimated, Quantitative | [4][5][6] |

| Water | Not Specified | Very slightly soluble | Qualitative | [1] |

| Alcohol | Not Specified | Miscible | Qualitative | [1] |

| Propylene Glycol | Not Specified | Soluble | Qualitative | [1] |

| Essential Oils | Not Specified | Miscible | Qualitative | [1] |

| Flavor Chemicals | Not Specified | Miscible | Qualitative | [1] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is a reliable and widely used technique for generating accurate solubility data.[7][8][9]

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solute is measured, allowing for the calculation of the solubility.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Vortex mixer or magnetic stirrer

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath or incubator set to the desired temperature.

-

Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is recommended to periodically check for the continued presence of an excess of the solute phase.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved this compound to settle.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended, and vacuum can be applied to facilitate drying).

-

Periodically remove the vial from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Continue the drying process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Data Analysis

The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (m_solute / m_solvent) * 100

Where:

-

m_solute is the mass of the dried this compound.

-

m_solvent is the mass of the solvent in the collected sample, which can be calculated as the difference between the mass of the saturated solution and the mass of the dried solute.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

References

- 1. This compound (4208-49-5) for sale [vulcanchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Allyl furoate | C8H8O3 | CID 61337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 4208-49-5 [thegoodscentscompany.com]

- 5. This compound [flavscents.com]

- 6. echemi.com [echemi.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

Furan-2-Carboxylate Derivatives: A Technical Guide to Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxylate scaffold, a key pharmacophore derived from biomass, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its versatile structure allows for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This technical guide provides an in-depth analysis of promising research avenues for furan-2-carboxylate derivatives, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing relevant biological pathways to inspire future drug discovery and development endeavors.

Core Biological Activities and Future Research Directions

Furan-2-carboxylate derivatives have demonstrated efficacy in several key therapeutic areas, with ongoing research continually unveiling new potential applications.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of furan-2-carboxylate derivatives against various cancer cell lines.[1]

Mechanism of Action: A primary mechanism of action for several anticancer furan-2-carboxylate derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1] Furthermore, some derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2]

Potential Research Areas:

-

Targeting Specific Cancer Types: While activity against breast, liver, and colon cancer cell lines has been reported, further investigation into a broader range of malignancies, including hematological cancers and rare tumors, is warranted.

-

Elucidation of Novel Mechanisms: Exploring alternative mechanisms of action beyond tubulin polymerization and PI3K/Akt/mTOR inhibition could reveal new therapeutic targets. The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation, presents a largely unexplored but potentially fruitful area of investigation for furan-2-carboxylate derivatives.

-

Combination Therapies: Investigating the synergistic effects of furan-2-carboxylate derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with reduced side effects.

-

Development of Drug Delivery Systems: The formulation of furan-based compounds into nanoparticles or other targeted delivery systems could enhance their bioavailability and tumor-specific accumulation, thereby improving efficacy and minimizing off-target toxicity.[3][4]

Antimicrobial Activity

Furan-2-carboxylate derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1]

Mechanism of Action: The antimicrobial mechanisms of furan-2-carboxylates can vary. Some derivatives act by inhibiting essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity. A notable area of interest is the inhibition of quorum sensing, the cell-to-cell communication system that regulates virulence factor production and biofilm formation in bacteria. Several furanone derivatives, structurally related to furan-2-carboxylates, are known quorum sensing inhibitors.[5][6][7]

Potential Research Areas:

-

Combating Antimicrobial Resistance: Screening furan-2-carboxylate libraries against multidrug-resistant (MDR) bacterial and fungal strains is a high-priority research area.

-

Quorum Sensing Inhibition: Further exploration of furan-2-carboxylate derivatives as quorum sensing inhibitors could lead to novel anti-virulence therapies that are less likely to induce resistance compared to traditional antibiotics.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to optimize the antimicrobial potency and spectrum of activity of these derivatives.

Anti-inflammatory Activity

Certain furan-2-carboxylate derivatives exhibit anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This modulation can lead to the downregulation of pro-inflammatory mediators.[1]

Potential Research Areas:

-

Exploring Specific Inflammatory Diseases: Investigating the efficacy of furan-2-carboxylate derivatives in animal models of specific inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation, is a logical next step.

-

Identifying Direct Molecular Targets: Pinpointing the specific kinases or other proteins within the MAPK and other inflammatory pathways that are directly targeted by these derivatives will be crucial for understanding their precise mechanism of action.

Antidiabetic and Metabolic Disorders

Recent studies have highlighted the potential of furan-2-carboxylate derivatives in the management of type 2 diabetes and other metabolic disorders.

Mechanism of Action: A key mechanism identified is the inhibition of gluconeogenesis, the metabolic pathway responsible for glucose production in the liver.[8]

Potential Research Areas:

-

Beyond Gluconeogenesis: Investigating other potential targets involved in glucose and lipid metabolism, such as enzymes involved in fatty acid synthesis or insulin signaling pathways, could broaden the therapeutic applications of these compounds.

-

Metabolic Syndrome and Obesity: Exploring the effects of furan-2-carboxylate derivatives on other components of metabolic syndrome, such as dyslipidemia and obesity, is a promising avenue for research.

Neuroprotective Activity

Emerging evidence suggests that some furan-2-carboxylate derivatives possess neuroprotective properties, offering potential for the treatment of neurodegenerative diseases.

Mechanism of Action: The observed neuroprotective effects are often linked to their antioxidant and anti-inflammatory activities, as well as their ability to mitigate excitotoxicity.[2][9][10]

Potential Research Areas:

-

Neurodegenerative Disease Models: Testing the efficacy of promising neuroprotective furan-2-carboxylate derivatives in in vivo models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is a critical next step.

-

Blood-Brain Barrier Permeability: Optimizing the chemical structure of these derivatives to enhance their ability to cross the blood-brain barrier will be essential for their development as CNS-targeted therapeutics.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the neuroprotective effects of these compounds will be key to their further development.

Data Presentation: Quantitative Biological Activity

To facilitate comparison and guide future research, the following tables summarize the quantitative biological activity of selected furan-2-carboxylate derivatives from the literature.

Table 1: Anticancer Activity of Furan-2-Carboxylate Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 | --INVALID-LINK-- |

| N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 | --INVALID-LINK-- |

| Silver(I) complex of furan-2-carboxylate | Jurkat (Leukemia) | 8.00 | --INVALID-LINK-- |

| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 | --INVALID-LINK-- |

Table 2: Antimicrobial Activity of Furan-2-Carboxylate Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide derivative | E. coli | 280 | --INVALID-LINK-- |

| Carbamothioyl-furan-2-carboxamide derivative | S. aureus | 265 | --INVALID-LINK-- |

| Carbamothioyl-furan-2-carboxamide derivative | B. cereus | 230 | --INVALID-LINK-- |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | B. subtilis, E. coli | 250 | --INVALID-LINK-- |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel furan-2-carboxylate derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the furan-2-carboxylate derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the furan-2-carboxylate derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mycelial Growth Inhibition Assay for Antifungal Activity

This assay is used to evaluate the effect of compounds on the growth of filamentous fungi.

-

Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

-

Compound Incorporation: While the agar is still molten, add the furan-2-carboxylate derivative (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

-

Inoculation: Place a small disc of mycelium from a fresh fungal culture onto the center of the agar plate.

-

Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate (without the compound) reaches the edge of the plate.

-

Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculation: Calculate the percentage of mycelial growth inhibition compared to the control.

Mandatory Visualizations

Signaling Pathways

Caption: PI3K/Akt/mTOR pathway inhibition by furan-2-carboxylate derivatives.

Caption: MAPK pathway modulation by furan-2-carboxylate derivatives.

Experimental and Logical Workflows

Caption: General synthetic workflow for furan-2-carboxylate derivatives.

Caption: Drug discovery workflow for furan-2-carboxylate derivatives.

Conclusion

The furan-2-carboxylate scaffold represents a privileged structure in medicinal chemistry with a vast and still largely untapped therapeutic potential. The diverse biological activities, coupled with the synthetic tractability of this core, make it an exciting area for future research and development. By focusing on the underexplored research avenues outlined in this guide, including novel therapeutic targets, innovative drug delivery strategies, and a deeper understanding of their mechanisms of action, the scientific community can unlock the full potential of furan-2-carboxylate derivatives in addressing a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 5. benchchem.com [benchchem.com]

- 6. ijnrd.org [ijnrd.org]

- 7. biojournals.us [biojournals.us]

- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Allyl 2-Furoate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2-furoate is a promising monomer for the synthesis of novel polymers with potential applications in drug delivery and advanced materials. This furan-containing allyl ester monomer offers a unique combination of a reactive allyl group for polymerization and a furan moiety that can impart specific chemical and physical properties to the resulting polymer. The furan ring, derivable from renewable resources, makes this compound an attractive monomer for sustainable polymer chemistry.

These application notes provide an overview of the polymerization of this compound, the potential properties of the resulting polymer, poly(this compound), and its prospective applications, particularly in the biomedical field. Detailed experimental protocols for the synthesis and characterization of poly(this compound) are also presented. It is important to note that the homopolymerization of allyl monomers is often challenging and typically results in polymers with low to medium molecular weights due to degradative chain transfer.[1] The protocols provided are based on general methods for allyl ester polymerization and may require optimization.

Application Notes

Polymer Synthesis and Properties

Poly(this compound) can be synthesized via free radical polymerization. Due to the nature of allyl monomers, the resulting polymers are expected to be oligomers or of low molecular weight.[1] The polymerization can be carried out in bulk or in solution using common radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Key Characteristics of Allyl Monomer Polymerization:

-

Low Polymerization Rates: Allyl monomers typically exhibit slower polymerization kinetics compared to vinyl monomers.[1]

-

Degradative Chain Transfer: The primary factor limiting the molecular weight of poly(allyl esters) is the abstraction of a hydrogen atom from the allyl group, leading to a stable, less reactive allylic radical and termination of the growing polymer chain.[1]

-

Oligomer Formation: Consequently, the products are often viscous liquids or low-melting solids rather than high molecular weight polymers.[1]

The furan rings within the polymer backbone are expected to increase the thermal stability of the material. Furan-based polymers are known for their rigidity and potential for further functionalization through Diels-Alder reactions, opening avenues for cross-linking or conjugation with other molecules.[2][3]

Potential Applications in Drug Development

The unique structure of poly(this compound) suggests several potential applications in the pharmaceutical and biomedical fields:

-

Drug Delivery Vehicles: The polymer can be formulated into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The furan moiety can be exploited for "click" chemistry, such as Diels-Alder reactions, to attach targeting ligands or other functional groups.[2][3]

-

Biomaterial Coatings: The adhesive properties of furan-based polymers could be utilized for coating medical devices and implants to improve biocompatibility or to create surfaces with specific functionalities.

-

Thermosetting Resins: The pendant furan groups could be used for cross-linking, leading to the formation of thermoset materials with high thermal stability and mechanical strength, suitable for various biomedical applications.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the homopolymer of this compound, the following tables present illustrative data based on typical values for furan-based polymers and polymers of other allyl esters. These values should be considered as estimates and may vary depending on the specific polymerization conditions.

Table 1: Physical and Thermal Properties of this compound Monomer

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [4][] |

| Molecular Weight | 152.15 g/mol | [4][] |

| Appearance | Colorless to yellow clear liquid | [6][7] |

| Boiling Point | 206.00 to 209.00 °C @ 760.00 mm Hg | [7][8] |

| Density | 1.181 g/mL at 25 °C | [8] |

| Refractive Index | 1.49300 to 1.49700 @ 20.00 °C | [6][9] |

Table 2: Illustrative Properties of Poly(this compound)

| Property | Expected Range of Values (Illustrative) | Method of Analysis |

| Number Average Molecular Weight (Mn) | 1,000 - 10,000 g/mol | GPC / SEC |

| Weight Average Molecular Weight (Mw) | 1,500 - 20,000 g/mol | GPC / SEC |

| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC / SEC |

| Glass Transition Temperature (Tg) | 40 - 80 °C | DSC |

| Decomposition Temperature (Td5%) | 250 - 350 °C | TGA |

Note: The data in Table 2 is hypothetical and based on the properties of similar furan-containing polymers and poly(allyl esters). Actual experimental values may differ.

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via bulk free radical polymerization.

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas supply

-

Schlenk flask or reaction tube with a magnetic stirrer

-

Oil bath

Procedure:

-

Place this compound (e.g., 10 g, 0.066 mol) and the radical initiator (e.g., BPO, 0.2 g, 2 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen gas.

-

Immerse the flask in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 24-48 hours. The viscosity of the mixture is expected to increase as polymerization proceeds.

-

After the desired reaction time, cool the flask to room temperature.

-

Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or chloroform).

-

Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration or decantation.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the standard methods for characterizing the synthesized polymer.

1. Structural Characterization (FTIR and ¹H NMR Spectroscopy)

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain an FTIR spectrum of the dried polymer sample.

-

Confirm the polymerization by observing the disappearance or significant reduction of the C=C stretching vibration of the allyl group (typically around 1645 cm⁻¹).

-

Identify characteristic peaks of the polymer, such as the C=O stretching of the ester group (around 1720 cm⁻¹) and the characteristic absorptions of the furan ring.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Analyze the spectrum to confirm the polymer structure. The disappearance of the sharp vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

-

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC/SEC)

-

Procedure:

-

Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample into the GPC/SEC system.

-